SGLT2 Selectivity Ratio: Dapagliflozin Exhibits Intermediate Selectivity with 1200-Fold SGLT2-over-SGLT1 Preference
Dapagliflozin demonstrates an SGLT2-over-SGLT1 selectivity ratio of 1200-fold, positioning it as more selective than canagliflozin (250-fold) and sotagliflozin (20-fold), while less selective than empagliflozin and ertugliflozin (both 2500-fold) [1]. In a separate direct in vitro assay using CHO transfectants with human transporters, dapagliflozin exhibited SGLT2 IC₅₀ = 1.1 nM versus SGLT1 IC₅₀ = 1390 nM, yielding a selectivity ratio of approximately 1264-fold . The intermediate selectivity profile has implications for SGLT1-mediated intestinal glucose absorption inhibition, where canagliflozin's lower selectivity correlates with higher rates of gastrointestinal adverse events.
| Evidence Dimension | SGLT2-over-SGLT1 selectivity ratio (IC₅₀ ratio) |
|---|---|
| Target Compound Data | 1200-fold (SGLT2:SGLT1 selectivity); IC₅₀ SGLT2 = 1.1 nM, SGLT1 = 1390 nM |
| Comparator Or Baseline | Empagliflozin: 2500-fold; Ertugliflozin: 2500-fold; Canagliflozin: 250-fold; Sotagliflozin: 20-fold |
| Quantified Difference | Dapagliflozin is 4.8× more selective than canagliflozin and 60× more selective than sotagliflozin; empagliflozin is 2.1× more selective than dapagliflozin |
| Conditions | Human SGLT2 and SGLT1 expressed in CHO cells; R-methyl-D-glucopyranoside (AMG) uptake assay |
Why This Matters
The selectivity ratio informs the risk-benefit calculus for applications requiring minimization of SGLT1-mediated intestinal effects, where dapagliflozin provides substantially greater SGLT2 specificity than canagliflozin or sotagliflozin.
- [1] Pabel S, Hamdani N, Luedde M, Sossalla S. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? Molecules. 2021;26(23):7213. Table 1. View Source
